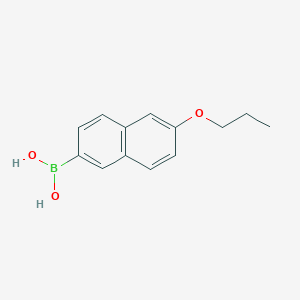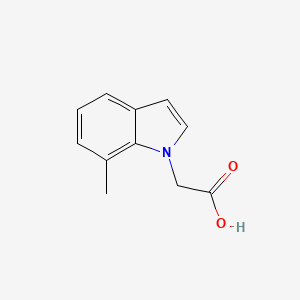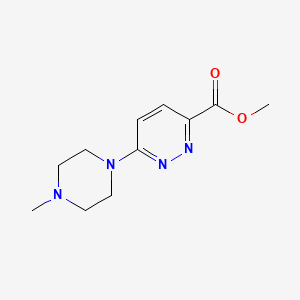
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Vue d'ensemble
Description
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that belongs to the class of piperazine-containing molecules. The unique chemical structure of this compound makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for drug development. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate. One area of research is to further elucidate the mechanism of action of this compound. This will help to optimize its therapeutic potential and identify potential drug targets. Another area of research is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Finally, research is needed to optimize the synthesis of this compound to make it more accessible for drug development.
Applications De Recherche Scientifique
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-5-7-15(8-6-14)10-4-3-9(12-13-10)11(16)17-2/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFOHPZTSAGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



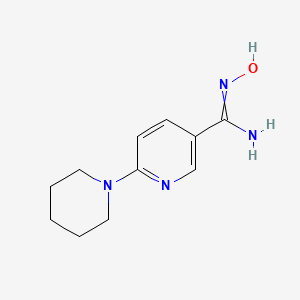
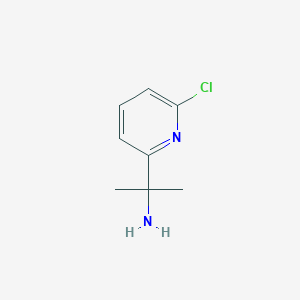
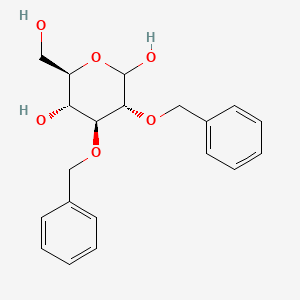



![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)



![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
